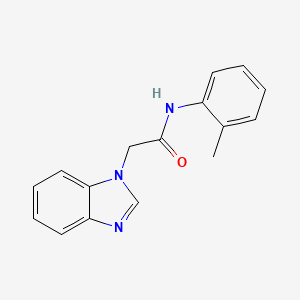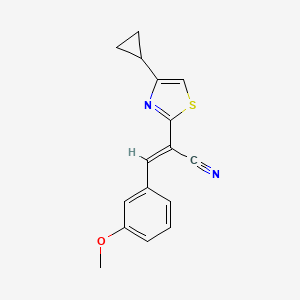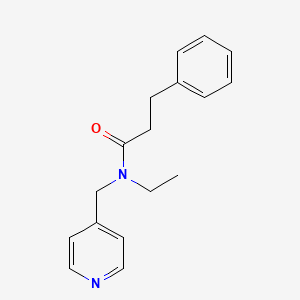![molecular formula C16H18N2O2 B5338450 2-ethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5338450.png)
2-ethoxy-N-[1-(4-pyridinyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-[1-(4-pyridinyl)ethyl]benzamide, commonly known as EPEB, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. EPEB belongs to the class of benzamide derivatives and has been shown to exhibit promising biological activities, making it a valuable tool for pharmacological studies.
作用機序
EPEB is believed to exert its biological effects by modulating the activity of certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in the regulation of memory and learning, and EPEB has been shown to enhance its activity, leading to improved cognitive function.
Biochemical and Physiological Effects:
EPEB has been shown to have a number of biochemical and physiological effects in the body. Studies have demonstrated that EPEB can improve memory and learning, enhance synaptic plasticity, and reduce inflammation in the brain. Additionally, EPEB has been shown to have antioxidant properties, which may help to protect against oxidative stress and neurodegeneration.
実験室実験の利点と制限
One of the major advantages of using EPEB in lab experiments is its high specificity and potency. EPEB has been shown to have a high affinity for the NMDA receptor, making it a valuable tool for studying the function of this receptor in the brain. However, one of the limitations of using EPEB in lab experiments is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on EPEB. One area of interest is the development of new drugs based on the structure of EPEB for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of EPEB and its effects on the brain. Finally, research is needed to determine the safety and efficacy of EPEB in human clinical trials.
合成法
The synthesis of EPEB involves a series of chemical reactions that result in the formation of the final product. The most commonly used method for the synthesis of EPEB involves the reaction of 2-ethoxybenzoic acid with 4-pyridineethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to obtain the final product, EPEB.
科学的研究の応用
EPEB has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research for EPEB is its use in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that EPEB can enhance the function of the brain's memory and learning centers, making it a promising candidate for the development of new drugs for the treatment of Alzheimer's disease.
特性
IUPAC Name |
2-ethoxy-N-(1-pyridin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-20-15-7-5-4-6-14(15)16(19)18-12(2)13-8-10-17-11-9-13/h4-12H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTGGJASUITVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-tert-butyl-6-[2-methyl-2-(1H-pyrrol-1-yl)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5338369.png)
![(4S)-4-(4-{1-[(2-chlorobenzoyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5338375.png)

![5-[2-(2-chlorophenyl)vinyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5338403.png)
![2-[(3-bromobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B5338407.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-5-[(3-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5338415.png)



![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(2-pyridinyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5338448.png)
![2-{2-[4-(methylthio)phenyl]vinyl}-4-quinolinol](/img/structure/B5338449.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5338462.png)

![4-[(2-methyl-2-propen-1-yl)oxy]-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide](/img/structure/B5338466.png)
